Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide

Fluoropolymer additive compatibility Fluorinated solvent solubility Perfluoropolyether disulfide

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide (CAS 2244087-17-8, MW 946.32 g mol⁻¹, C₁₈H₆F₂₈O₈S₂) is a symmetrical, perfluoropolyether-bridged disulfide. Its two methoxycarbonyl termini flank a perfluorinated 3,6-dioxaheptyl backbone, yielding a fluorine mass fraction of ≈ 56 % and a perfluoroether‑rich core.

Molecular Formula C18H6F28O8S2
Molecular Weight 946.3 g/mol
Cat. No. B12062105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide
Molecular FormulaC18H6F28O8S2
Molecular Weight946.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F
InChIInChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3
InChIKeyPTMKQOJPJXPNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide – Procurement-Relevant Identity, Structure, and Chain-Transfer Agent Class Profile


Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide (CAS 2244087-17-8, MW 946.32 g mol⁻¹, C₁₈H₆F₂₈O₈S₂) is a symmetrical, perfluoropolyether-bridged disulfide [1]. Its two methoxycarbonyl termini flank a perfluorinated 3,6-dioxaheptyl backbone, yielding a fluorine mass fraction of ≈ 56 % and a perfluoroether‑rich core [2]. The disulfide (–S–S–) linkage places the compound within the class of polysulfide chain-transfer agents (CTAs) that are expressly claimed for the preparation of telechelic fluoride-based polymers [3], while the perfluoropolyether architecture simultaneously imparts exceptional compatibility with fluorinated solvents and fluoropolymer matrices [2].

Why Generic Perfluoroalkyl Disulfides Cannot Replace Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide – The Solubility–Function Trade-Off


Superficial substitution by simpler perfluoroalkyl disulfides (e.g., bis(trifluoromethyl) disulfide or bis(1H,1H,2H,2H-perfluorodecyl) disulfide) collapses two performance dimensions simultaneously. First, non-fluorinated or weakly fluorinated disulfides exhibit catastrophic incompatibility with fluorinated solvents and fluoropolymer matrices, bleeding out or remaining undissolved even at 0.1 wt % loading [1]. Second, the absence of terminal ester groups in simpler analogs eliminates the capacity for post‑polymerization chain‑end derivatization (hydrolysis, transesterification, aminolysis) that is essential for generating telechelic macromonomers [2]. The target compound occupies a narrow structural window wherein high fluorine content, perfluoroether solvophilicity, and chemically addressable ester termini coexist – a combination that generic alternatives cannot replicate.

Quantitative Differentiation Evidence for Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide vs. Closest Analogs


Fluorinated-Solvent Compatibility: Perfluoroether-Containing Disulfides vs. Non-Fluorinated Comparators

In a standardized mixed-solvent test (perfluorotributylamine / 1,1,1,3,3,3‑hexafluoropropan‑2‑ol / Cytop CTL‑809M, 85/10/5 w/w), fluorinated disulfide compounds bearing perfluoroether groups (Compounds 1‑1 to 1‑6 of U.S. 2016/0016922) achieved a Grade A compatibility rating, meaning they remained fully dissolved and showed no bleeding at loadings up to 1.0 wt % relative to the fluoropolymer [1]. By contrast, three non‑fluorinated comparator compounds (C‑1 to C‑3) were rated Grade F, i.e., incompatible with partial undissolved solids even at the lowest tested loading of 0.1 wt % [1]. The target compound, by virtue of its perfluoropolyether architecture, belongs to the same compatibility class as Compounds 1‑1 to 1‑6.

Fluoropolymer additive compatibility Fluorinated solvent solubility Perfluoropolyether disulfide

Thermal Stability of Ester-Linked Perfluoroalkyl Chains in Self-Assembled Monolayers: Ester vs. Amide Linker Comparison

Systematic investigation of symmetrical fluoroalkyl disulfide SAMs on gold revealed that fluoro substituents in the α‑position to the ester linkage render the ester bond susceptible to hydrolytic cleavage at 60–70 °C, whereas corresponding amide‑linked and γ‑fluoro‑substituted ester analogs remain stable up to 80–100 °C [1]. After annealing at these temperatures for ≥ 10 h, symmetrical fluoroalkyl ester disulfides showed partial loss of fluorocarbon chains by XPS and FTIR [1]. The target compound carries ester linkages with α‑fluoro substitution; therefore its thermal processing window is predicted to be bounded at ≈ 60–70 °C under humid or protic conditions, in contrast to amide‑linked perfluoropolyether disulfides that tolerate at least 80 °C.

Self-assembled monolayer Thermal stability Perfluoroalkyl disulfide

Chain-End Functional Versatility: Methoxycarbonyl Ester Termini Enable Post-Polymerization Derivatization

The Arkema/CNRS patent (WO 2022/185017) explicitly claims disulfide compounds as preferred chain transfer agents for polymerizing fluorinated monomers (notably vinylidene fluoride) to yield telechelic polymers carrying functional R and R′ end groups, among which ester groups (–COOR) are expressly listed [1]. The target compound terminates in two methoxycarbonyl (–COOCH₃) groups. In contrast, the simplest perfluorinated disulfide, bis(trifluoromethyl) disulfide (CF₃–S–S–CF₃), provides only perfluoromethyl chain ends with no capacity for further chemical transformation [2]. The vinyl‑terminated analog bis(perfluoro‑6‑vinyl‑4‑methyl‑3,6‑dioxahexyl) disulfide (CAS unavailable; XF1A614) is radicallly polymerizable, which is a distinctly different reactivity profile incompatible with post‑functionalization strategies that require intact ester moieties [3]. Thus, the methoxycarbonyl termini of the target compound uniquely enable transesterification, hydrolysis to carboxylic acids, and aminolysis to amides without consuming the disulfide CTA function.

Telechelic fluoropolymer Chain-end functionalization Ester-terminated disulfide

Monolayer Packing on Gold: Ester‑Containing Perfluoroalkyl Disulfides Exhibit a Reproducible Hexagonal Lattice Constant of 5.8–5.9 Å

Atomic force microscopy (AFM) lattice imaging of SAMs formed from various partially fluorinated disulfides on sputtered gold established that all ester‑containing disulfides adopt a hexagonal lattice with a lattice constant of 5.8–5.9 Å [1]. By comparison, the analogous mixed alkyl‑perfluoroalkyl amide disulfide formed a slightly expanded hexagonal lattice of 6.1 Å [1]. The target compound, bearing two ester linkages, is structurally predicated to produce SAMs that fall within this tighter 5.8–5.9 Å packing regime. Tighter packing correlates with lower permeability, reduced ion diffusion, and enhanced electrochemical barrier properties in thin‑film applications.

Self-assembled monolayer AFM lattice imaging Fluorinated disulfide packing

High-Value Application Scenarios Where Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide Outperforms Generic Analogs


Telechelic PVDF and Fluorocopolymer Synthesis via Disulfide-Mediated Chain Transfer

The compound serves as a difunctional chain transfer agent (CTA) for the radical polymerization of vinylidene fluoride (VDF) and other fluorinated monomers, installing ester end groups at both polymer termini in a single step [1]. This directly enables the synthesis of α,ω‑diester telechelic PVDF or VDF‑copolymers that can be subsequently converted to diols, diacids, or diacrylates for use as fluorinated macromonomers in polycondensation reactions (polyesters, polyurethanes, polyimides) [2]. Simpler perfluoroalkyl disulfides lacking ester termini (e.g., bis(trifluoromethyl) disulfide) cannot deliver this chain‑end functionality.

Fluoropolymer Additive with Guaranteed Solvent Compatibility

In fluoropolymer coating or film formulations (e.g., Cytop‑based systems), incorporation of the perfluoroether‑rich disulfide at loadings up to 1.0 wt % maintains a homogeneous, non‑bleeding dispersion [1]. Non‑fluorinated disulfide additives fail this compatibility test even at 0.1 wt %, making the target compound the structurally validated choice for applications where optical clarity, surface uniformity, and absence of additive bloom are critical [1].

Dense Fluorinated Monolayers on Gold for Anti‑Stiction and Barrier Applications

Spontaneous adsorption onto gold surfaces yields close‑packed SAMs with a hexagonal lattice constant of ≈ 5.8–5.9 Å, as established for the ester‑containing perfluoroalkyl disulfide class [1]. This packing density is measurably tighter than that of amide‑linked analogs (6.1 Å), translating to lower defect density and superior barrier performance in corrosion inhibition, molecular electronics, and anti‑stiction coatings [1].

Thermally Triggered Disassembly or Controlled Release at Moderate Temperatures

The α‑fluoro‑substituted ester linkages in the target compound begin to undergo hydrolytic cleavage at 60–70 °C when confined in SAMs, whereas amide‑linked analogs remain intact to 80–100 °C [1]. This 10–30 °C lower thermal stability window can be exploited for applications requiring thermally activated surface deprotection, controlled release of fluorinated fragments, or sacrificial monolayer removal at temperatures compatible with thermally sensitive substrates [1].

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